

N-(2,3-Epoxypropyl)phthalimide: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *N*-(2,3-Epoxypropyl)phthalimide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **N-(2,3-Epoxypropyl)phthalimide**, a pivotal intermediate in organic synthesis and pharmaceutical development. The document details its chemical and physical properties, outlines key synthetic methodologies with experimental protocols, and explores its applications, particularly in the synthesis of prominent drug molecules.

Core Properties of N-(2,3-Epoxypropyl)phthalimide

N-(2,3-Epoxypropyl)phthalimide is a solid, white crystalline powder.^[1] It is a bifunctional molecule featuring a reactive epoxy ring and a phthalimide group, which often serves as a protected form of a primary amine. This unique structure makes it a versatile building block in the synthesis of more complex molecules. The physical and chemical properties of both the racemic and enantiomeric forms are summarized below.

Physical and Chemical Properties

Property	Value	Source
Molecular Formula	C ₁₁ H ₉ NO ₃	[1][2]
Molecular Weight	203.19 g/mol	[1][2]
Appearance	White solid/powder	[1]
Melting Point	92-98 °C (racemate)	[3][4]
Melting Point	100-102 °C ((R)-(-)-enantiomer)	
Boiling Point	341.49 °C (estimate)	[3][5]
Solubility	Chloroform (Slightly), Ethyl Acetate (Slightly)	[5]
CAS Number	5455-98-1 (racemate)	[1][2]
CAS Number	161596-47-0 ((S)-(+)-enantiomer)	[6][7]
CAS Number	181140-34-1 ((R)-(-)-enantiomer)	[8]

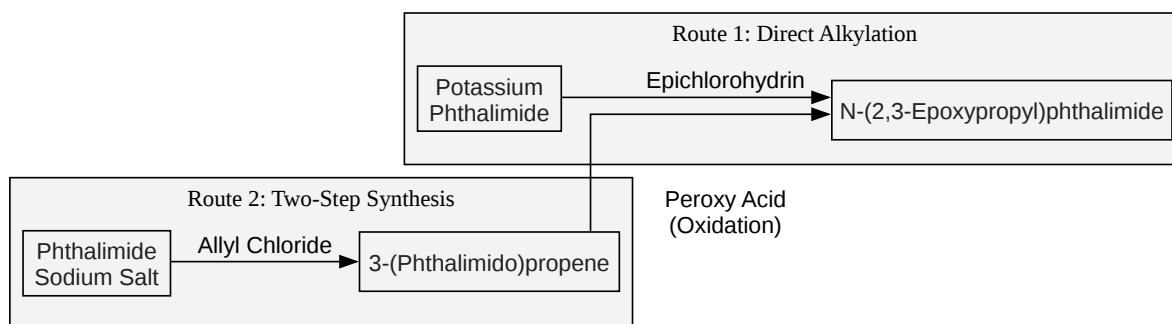
Spectroscopic Data

Spectroscopy	Data Highlights
^1H NMR	Signals corresponding to the aromatic protons of the phthalimide group and the protons of the epoxypropyl chain are observable. [9] [10]
^{13}C NMR	Resonances for the carbonyl carbons, aromatic carbons, and the aliphatic carbons of the epoxypropyl group are present. [9]
IR	Characteristic peaks for the carbonyl groups of the imide and the C-O-C stretching of the epoxide ring can be identified. [6]
Mass Spectrometry	The molecular ion peak corresponding to the molecular weight of the compound is a key feature. [9]

Synthesis of N-(2,3-Epoxypropyl)phthalimide

The synthesis of **N-(2,3-Epoxypropyl)phthalimide** can be achieved through several routes. The classical approach is a variation of the Gabriel synthesis, involving the N-alkylation of potassium phthalimide with an appropriate three-carbon electrophile.[\[11\]](#)[\[12\]](#)[\[13\]](#) More specific and scalable methods have been developed and patented, particularly for the production of chiral forms, which are crucial for the synthesis of enantiomerically pure pharmaceuticals.

Synthetic Pathways Overview



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Caption: Overview of synthetic routes to **N-(2,3-Epoxypropyl)phthalimide**.

Experimental Protocols

1. Synthesis via Condensation and Oxidation

This two-step method involves the initial formation of an intermediate, 3-(phthalimido)propene, followed by its oxidation to the final product.^[14]

- Step 1: Condensation
 - In a 2000 mL four-necked flask equipped with a mechanical stirrer, dropping funnel, reflux condenser, and thermometer, add 50g (0.296 mol) of phthalimide sodium salt and 500g of acetonitrile.
 - Cool the system to 0 °C using an ice-salt bath while stirring.
 - Slowly add 25g (0.33 mol) of allyl chloride via the dropping funnel.
 - After the addition, allow the reaction to proceed at this temperature to form the intermediate, 3-(phthalimido)propene. The reaction mixture containing the intermediate and sodium chloride byproduct is used directly in the next step without separation.

- Step 2: Oxidation
 - To the reaction mixture from Step 1, add a solution of an aryl peroxy acid (e.g., meta-chloroperoxybenzoic acid, m-CPBA) in a suitable solvent like acetonitrile, dichloromethane, or chloroform. The molar ratio of phthalimide sodium salt to allyl chloride to aryl peroxy acid should be approximately 1:(1.0-1.1):(1.1-1.3).[14]
 - Maintain the reaction temperature between 0-50 °C.[14]
 - Upon completion of the reaction, **N-(2,3-Epoxypropyl)phthalimide** is isolated through standard work-up procedures, which may include filtration, washing, and recrystallization.

2. Synthesis of Chiral **N-(2,3-Epoxypropyl)phthalimide**

The synthesis of enantiomerically pure forms is critical for pharmaceutical applications. One patented method utilizes chiral epichlorohydrin as a starting material.[15]

- Step 1: Ring Opening of Chiral Epichlorohydrin
 - React chiral epichlorohydrin with phthalimide in the presence of a base (e.g., potassium carbonate) and a phase-transfer catalyst (e.g., a quaternary ammonium salt) in a suitable solvent such as an alcohol.[15] This reaction opens the epoxide ring to form a chlorohydrin intermediate.
- Step 2: Ring Closure to Form the Epoxide
 - Treat the chlorohydrin intermediate with a base (e.g., sodium hydroxide) to induce intramolecular cyclization, reforming the epoxide ring and yielding the chiral **N-(2,3-Epoxypropyl)phthalimide**.
- Step 3: Purification
 - The final product is purified by crystallization to achieve high optical purity.[15]

Chemical Reactivity and Applications

The reactivity of **N-(2,3-Epoxypropyl)phthalimide** is dominated by the electrophilic nature of the epoxide ring. This group readily reacts with nucleophiles such as amines and alcohols,

making it an excellent precursor for the introduction of a 2-hydroxy-3-aminopropyl or 2-hydroxy-3-alkoxypropyl moiety.[2]

Reaction with Nucleophiles

The epoxide ring can be opened by a variety of nucleophiles, a key step in the synthesis of many biologically active molecules. This reaction is often regioselective, with the nucleophile attacking the least sterically hindered carbon of the epoxide.



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Caption: General reaction workflow of **N-(2,3-Epoxypropyl)phthalimide** with a nucleophile.

Applications in Drug Development

N-(2,3-Epoxypropyl)phthalimide is a crucial intermediate in the synthesis of several pharmaceuticals. Its ability to introduce a specific chiral side chain is of paramount importance.

- Rivaroxaban: The (S)-enantiomer is a key building block for the synthesis of the anticoagulant drug Rivaroxaban.[14]
- Mosapride Citrate: This compound is also utilized in the production of the gastroprokinetic agent Mosapride Citrate.[14]
- Chiral Solvating Agents: (R)-(-)-**N-(2,3-Epoxypropyl)phthalimide** is used in the preparation of chiral solvating agents for NMR enantiodiscrimination of carboxylic acids.[8]
- Polymer Chemistry: It can also act as a reactive diluent or modifying monomer in epoxy resins.[2]

The phthalimide group itself is a well-established protecting group for primary amines in organic synthesis.[2] It can be readily removed under various conditions, most commonly by reaction

with hydrazine (Ing-Manske procedure) or through acidic or basic hydrolysis, to liberate the free amine.[11][13][16]

Safety and Handling

N-(2,3-Epoxypropyl)phthalimide is classified as a hazardous substance. It is known to cause serious eye damage and may cause an allergic skin reaction.[1][6] It is also suspected of causing genetic defects.[6] Therefore, appropriate personal protective equipment, including gloves, and eye/face protection, should be worn when handling this compound.[17][18] Work should be conducted in a well-ventilated area.[17]

GHS Hazard Classification:

- Eye Damage/Irritation: Category 1[6][17]
- Skin Sensitization: Category 1[6]
- Germ Cell Mutagenicity: Category 2[6][17]

In case of contact with eyes, rinse cautiously with water for several minutes.[17] If skin irritation occurs, wash with plenty of soap and water.[17] In all cases of exposure, seek medical attention.[18]

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